molecular formula C9H20N2O B13299754 N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine

N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine

Cat. No.: B13299754
M. Wt: 172.27 g/mol
InChI Key: RKHWPPXWWCEFFQ-UHFFFAOYSA-N
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Description

N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine is an organic compound with a complex structure that includes a pyrrolidine ring substituted with a methoxypropan-2-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine typically involves the reaction of 1-methylpyrrolidin-3-amine with 1-methoxypropan-2-yl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as crystallization and distillation are employed to achieve high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. Additionally, it can inhibit or activate enzymes involved in metabolic pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methoxypropan-2-yl)-2-methylcyclopentan-1-amine
  • 1-methoxypropan-2-yl acetate
  • Propylene glycol methyl ether

Uniqueness

N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties.

Biological Activity

N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a methoxypropan-2-yl group. This unique structure contributes to its biological properties and interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing their activity.
  • Enzyme Interaction : It can inhibit or activate enzymes involved in metabolic pathways, leading to various physiological effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, particularly neuroblastoma and glioblastoma cells. For instance, lethal concentrations (LC50) were found to be significantly lower compared to existing chemotherapeutic agents, suggesting its potential as an effective treatment option .

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties. It has been investigated for its ability to mitigate neurodegeneration in cellular models, although further research is needed to elucidate the underlying mechanisms.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveMitigation of neurodegeneration
Enzyme InhibitionModulation of metabolic pathways

Case Study: Anticancer Efficacy

A study evaluating the efficacy of this compound in glioblastoma demonstrated significant cytotoxic effects. The compound was tested against several glioblastoma cell lines, showing an LC50 value of approximately 200 nM, which is substantially lower than traditional chemotherapeutics . This suggests a promising avenue for further development as a novel anticancer agent.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C9H20N2O/c1-8(7-12-3)10-9-4-5-11(2)6-9/h8-10H,4-7H2,1-3H3

InChI Key

RKHWPPXWWCEFFQ-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1CCN(C1)C

Origin of Product

United States

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